2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with appropriate reagents. The reaction is usually carried out in ethanol at elevated temperatures (around 80°C) under catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and recycling, as well as the use of green chemistry principles, are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3,4-diones, while reduction can produce chromanols .
Scientific Research Applications
2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features allow it to intercalate with DNA, leading to potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core but differ in their substituents, leading to variations in their chemical and biological properties.
4H-chromenes: Similar in structure but differ in the position of the double bond, affecting their reactivity and applications
Uniqueness
2-(Benzyl(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the benzyl(methyl)amino group, which enhances its biological activity and allows for diverse chemical modifications. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-[benzyl(methyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-21(12-15-7-3-2-4-8-15)19(22)14-25-20(23)17-11-16-9-5-6-10-18(16)24-13-17/h2-11H,12-14H2,1H3 |
InChI Key |
QSLXOHHBQGOIRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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